molecular formula C7H11ClF3NO B2911600 (1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 2343963-79-9

(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No. B2911600
M. Wt: 217.62
InChI Key: JTUFUUQARVBDAU-WBHXJHRCSA-N
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Description

The compound contains a bicyclic heptane structure with an amine (-NH2) and a trifluoromethyl (-CF3) group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The amine group can participate in a variety of chemical reactions and can form salts, like the hydrochloride in this case.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the amine and trifluoromethyl groups. Trifluoromethylation often involves the use of carbon-centered radical intermediates .


Chemical Reactions Analysis

The amine group in the compound can participate in a variety of chemical reactions, such as acid-base reactions, alkylation, and acylation. The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of other functional groups. The trifluoromethyl group is known to increase the compound’s lipophilicity and metabolic stability .

Future Directions

The trifluoromethyl group is of increasing interest in the field of medicinal chemistry, and future research may focus on developing new methods for its introduction and studying its effects on the properties of compounds .

properties

IUPAC Name

(1R,2R,3R,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-3-1-2-4(12-3)6(5)11;/h3-6H,1-2,11H2;1H/t3-,4+,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFUUQARVBDAU-WBHXJHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

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